1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a bicyclic structure with a pyridine moiety and a trifluoromethyl-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the pyridine moiety: This step may involve nucleophilic substitution or coupling reactions.
Attachment of the trifluoromethyl-substituted phenyl group: This can be done using Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-(pyridin-2-yloxy)-8-azabicyclo[32
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological macromolecules or its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylethanone: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenyl)ethanone: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one may confer unique properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.
Properties
IUPAC Name |
1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)15-5-3-4-14(10-15)11-20(27)26-16-7-8-17(26)13-18(12-16)28-19-6-1-2-9-25-19/h1-6,9-10,16-18H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFBZKQKRXHYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC(=CC=C3)C(F)(F)F)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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